molecular formula C10H15Cl2N3O B2971676 (S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride CAS No. 1349807-50-6

(S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride

Cat. No. B2971676
CAS RN: 1349807-50-6
M. Wt: 264.15
InChI Key: ZYXJHLLCHNVRHB-JZGIKJSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride, also known as JNJ-40411813, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antimicrobial and Antimycobacterial Activity

Research involving derivatives of pyridine and pyrrolidinone, similar in structure to (S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride, has demonstrated potential antimicrobial and antimycobacterial activities. For instance, nicotinic acid hydrazide derivatives, closely related to the compound , have shown promising results in combating mycobacterial infections (R.V.Sidhaye et al., 2011).

Spectroscopic Properties and Chemical Reactivity

Compounds with a structure incorporating elements of (S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone have been studied for their unique spectroscopic properties, which are influenced by their structural and environmental context. Such studies can provide insight into the behavior of these compounds under various conditions, thereby contributing to a deeper understanding of their potential applications in fields like materials science and photophysics (I. A. Z. Al-Ansari, 2016).

Catalytic Asymmetric Oxidation Reactions

Chiral-substituted poly-N-vinylpyrrolidinones, which share structural similarities with the compound of interest, have been utilized to stabilize nanoclusters for catalytic asymmetric oxidation reactions. This application highlights the potential of these compounds in catalysis, particularly in producing optically active products from symmetrical substrates, which is a valuable process in synthetic organic chemistry (Bo Hao et al., 2016).

Synthesis of Biobased Solvents

Research has also been directed towards the synthesis of biobased solvents, such as N-Methylpyrrolidone, from gamma-aminobutyric acid (GABA), derived from plant proteins. This research avenue underscores the relevance of pyrrolidinone derivatives in sustainable chemistry and the development of eco-friendly solvents (T. Lammens et al., 2010).

Mechanism of Action

properties

IUPAC Name

[(3S)-3-aminopyrrolidin-1-yl]-pyridin-2-ylmethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c11-8-4-6-13(7-8)10(14)9-3-1-2-5-12-9;;/h1-3,5,8H,4,6-7,11H2;2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXJHLLCHNVRHB-JZGIKJSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C(=O)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride

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